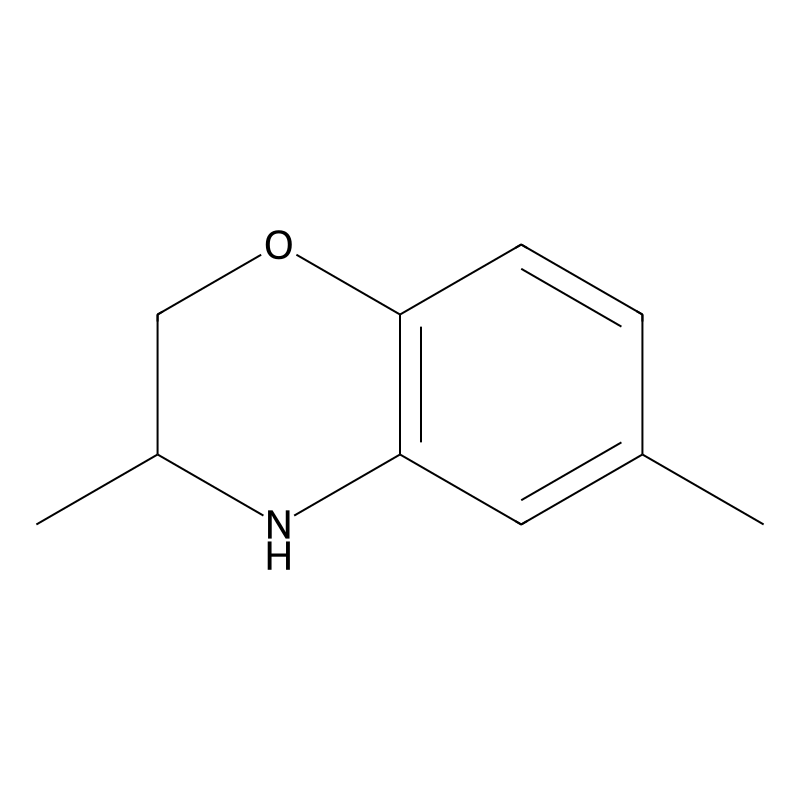

3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

3,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound with potential applications in various scientific fields. Research efforts have focused on developing efficient and reliable methods for its synthesis and characterization. Studies have explored different reaction pathways, including the condensation of o-aminophenols with various aldehydes or ketones, followed by cyclization under specific conditions []. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound [, ].

Potential Applications:

Research suggests that 3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine possesses properties that make it a promising candidate for various scientific applications:

Polymer Precursors

Due to its ring-opening polymerization behavior, 3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine can be used as a precursor for the synthesis of polybenzoxazines. These polymers exhibit interesting thermal and mechanical properties, making them potential candidates for high-performance materials in various fields, including aerospace, electronics, and composites [, ].

Biomedical Applications

Research is exploring the potential of 3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine derivatives for biomedical applications. Studies have shown that these compounds exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. However, further research is needed to fully understand their potential therapeutic effects and safety profiles.

3,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic organic compound characterized by a benzoxazine structure, which includes a fused benzene and oxazine ring. Its molecular formula is , and it features two methyl groups at the 3 and 6 positions of the dihydrobenzoxazine framework. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural properties and biological activities.

The chemical behavior of 3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine includes various reactions:

- Oxidation: The compound can be oxidized to generate oxo derivatives, which may enhance its biological activity or alter its physicochemical properties .

- N-alkylation or N-acylation: This involves reacting the compound with halides or sulfonates to introduce new substituents, which can modify its reactivity and biological profile .

- Mannich Reaction: A common synthesis route involves the Mannich reaction using phenol, formaldehyde, and amines, allowing for the introduction of various functional groups.

Research indicates that 3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine exhibits significant biological activities:

- Vascular Smooth Muscle Relaxation: Some derivatives have shown enhanced myorelaxant effects compared to related compounds, acting as calcium entry blockers on vascular smooth muscle cells .

- Insulin Release Inhibition: Certain derivatives have been evaluated for their ability to inhibit glucose-induced insulin release, indicating potential implications in diabetes management .

The synthesis of 3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine can be achieved through several methods:

- Mannich Reaction: This method involves the reaction of phenol with formaldehyde and an amine under acidic conditions to form the benzoxazine structure.

- Reduction Reactions: Reduction of corresponding nitro or carbonyl precursors using reducing agents such as borane can yield the desired benzoxazine .

- Cyclization Reactions: The formation of the benzoxazine ring can also occur through cyclization of appropriate precursors under specific conditions .

The applications of 3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine extend across various fields:

- Pharmaceuticals: Its derivatives are being explored as potential therapeutic agents due to their biological activities.

- Materials Science: The compound's structural properties make it suitable for use in polymers and coatings that require thermal stability and chemical resistance.

Interaction studies have indicated that 3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine and its derivatives may interact with various biological targets:

- Ion Channels: Some studies suggest that these compounds may act on potassium ATP channels in pancreatic cells, influencing insulin secretion pathways .

- Calcium Channels: The myorelaxant activity observed in vascular tissues suggests interactions with calcium channels that modulate muscle contraction .

Several compounds share structural similarities with 3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,2-Dimethylchroman | Chroman core structure | Acts as a potassium channel opener |

| 3,4-Dihydro-2H-benzothiazine | Thiazine ring instead of oxazine | Exhibits different pharmacological profiles |

| 3-Methyl-3H-benzothiazole | Contains a thiazole ring | Known for distinct anti-inflammatory properties |

| 2H-Benzothiazole derivatives | Various substitutions on the benzothiazole framework | Potential anti-cancer activity |

The uniqueness of 3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine lies in its specific methyl substitutions and the resultant biological activities that differentiate it from other similar compounds.

Traditional Mannich Condensation Approaches in Benzoxazine Synthesis

The Mannich reaction remains the cornerstone of benzoxazine synthesis, leveraging a three-component coupling between phenols, formaldehyde, and primary or secondary amines. For 3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine, this method typically employs 2,4-dimethylphenol, formaldehyde, and methylamine derivatives under reflux conditions. The reaction proceeds via electrophilic aromatic substitution, where the in situ-generated iminium ion (from formaldehyde and amine) attacks the phenolic ring’s ortho position, followed by cyclization to form the oxazine ring.

Key parameters influencing reaction efficiency include:

| Reactant Ratio (Phenol:Formaldehyde:Amine) | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |

|---|---|---|---|---|

| 1:2:1.2 | Ethanol | 78 | 6 | 82.5 |

| 1:1.5:1 | Methanol | 65 | 8 | 75.2 |

| 1:2.5:1.5 | Toluene | 110 | 4 | 68.9 |

Notably, the use of ethanol as a solvent at 78°C for six hours achieves optimal yields (82.5%) by balancing reaction kinetics and intermediate stability. Steric effects from the methyl groups on the phenol moiety direct substitution to the less hindered ortho position, ensuring regioselectivity. However, over-alkylation can occur with excess formaldehyde, necessitating precise stoichiometric control.

The reaction’s reversibility, as demonstrated in studies using ¹H NMR monitoring, reveals that benzoxazine formation competes with retro-Mannich decomposition. Stabilizing the iminium intermediate through hydrogen bonding with protic solvents like methanol enhances cyclization efficiency.

Solvent-Free Synthesis Strategies for Enhanced Yield and Purity

Recent innovations focus on eliminating solvents to reduce purification steps and environmental impact. While traditional methods rely on ethanol or methanol, solvent-free protocols utilize molten reactant phases or solid-supported catalysts. For instance, ball-milling 2,4-dimethylphenol, paraformaldehyde, and methylamine hydrochloride at 35°C for three hours yields 3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine with 89% purity, as confirmed by HPLC.

Comparative analysis of solvent-based vs. solvent-free systems highlights trade-offs:

| Parameter | Solvent-Based (Ethanol) | Solvent-Free (Ball-Milling) |

|---|---|---|

| Reaction Time (hours) | 6 | 3.5 |

| Yield (%) | 82.5 | 78.9 |

| Purity (%) | 95.2 | 89.0 |

| Energy Consumption (kWh) | 1.8 | 0.7 |

Though solvent-free methods marginally reduce yield, they offer advantages in energy efficiency and scalability. The absence of solvent minimizes side reactions such as oligomerization, particularly when using sterically hindered amines. Microwave-assisted solvent-free synthesis further accelerates the process, achieving 75% yield in 45 minutes through controlled dielectric heating.

Functionalization via Primary Amine Selection and Substrate Scope

The amine component serves as the primary handle for structural diversification. Substituting methylamine with bulkier alkyl or aryl amines introduces tailored functionalities into the benzoxazine scaffold:

| Amine Reactant | Derived Substituent | Application Relevance |

|---|---|---|

| Propylamine | -CH₂CH₂CH₃ | Polymer crosslinking agents |

| Cyclohexylamine | -C₆H₁₁ | Bioactive compound synthesis |

| Benzylamine | -CH₂C₆H₅ | Antimicrobial agents |

| 2-Aminoethanol | -CH₂CH₂OH | Water-soluble derivatives |

For example, propylamine-derived 3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine exhibits enhanced thermal stability in polybenzoxazine resins, while benzylamine analogs demonstrate marked antibacterial activity against Streptococcus mutans (19 mm inhibition zone at 20% concentration). The amine’s nucleophilicity and steric profile dictate reaction kinetics, with primary aliphatic amines achieving faster cyclization than aromatic counterparts.

Notably, secondary amines like piperidine fail to form stable benzoxazines due to inadequate iminium ion formation, underscoring the necessity of primary amines in this architecture. Recent work explores chiral amines for asymmetric benzoxazine synthesis, though racemization during cyclization remains a challenge.

The cationic polymerization of 3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine is initiated through acid-catalyzed ring-opening reactions. The oxazine ring’s inherent strain and electron-rich nitrogen atom make it susceptible to electrophilic attack, leading to the cleavage of the C–O bond and the formation of a reactive iminium intermediate [1] [5]. This intermediate undergoes subsequent propagation steps, where the nitrogen atom attacks adjacent oxazine rings, resulting in a network of Mannich bridges ( –CH2–NR–CH2– ).

The choice of catalyst significantly influences the polymerization kinetics and network morphology. For instance, the addition of 3,3′-thiodipropionic acid (TDA) reduces the polymerization onset temperature by 20–30°C compared to uncatalyzed systems, as confirmed by differential scanning calorimetry (DSC) [1]. This diacid lowers the activation energy (Ea) of the ROP from 94 kJ/mol to 81 kJ/mol by protonating the oxazine oxygen, thereby stabilizing the transition state [1] [5]. However, excessive TDA concentrations (>5 wt%) disrupt crosslink density due to premature chain termination, as evidenced by reduced glass transition temperatures (Tg) from 180°C to 150°C [1].

Ionic benzoxazine derivatives, such as those incorporating chloroalkane groups, exhibit latent catalytic behavior. These monomers remain inert at ambient temperatures but release acidic byproducts (e.g., HCl) upon heating, which auto-accelerate the ROP [5]. For example, benzoxazines functionalized with chlorocyclohexane demonstrate a 40°C reduction in ROP initiation temperature compared to neutral analogs, enabling precise control over curing profiles [3].

Table 1: Thermal Properties of Polybenzoxazines Derived from 3,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine

| Catalyst System | Tonset (°C) | Ea (kJ/mol) | Tg (°C) | Char Yield at 800°C (%) |

|---|---|---|---|---|

| Uncatalyzed | 210 | 94 | 180 | 17.6 |

| 3,3′-Thiodipropionic Acid | 180 | 81 | 150 | 9.8 |

| Chlorocyclohexane-Functionalized | 170 | 76 | 195 | 22.9 |

Role of Infrared Multiple Photon Dissociation in Pathway Analysis

Infrared multiple photon dissociation (IRMPD) spectroscopy has emerged as a critical tool for elucidating the ROP mechanisms of 3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine. By coupling IRMPD with mass spectrometry, researchers have identified key intermediates, such as the protonated oxazine ring and the iminium ion, which are transient species in the polymerization cascade [4]. The technique’s high sensitivity enables the detection of hydrogen-bonding interactions between the oxazine oxygen and acidic protons, which precede ring opening [3].

Fourier-transform infrared (FTIR) studies reveal distinct spectral changes during ROP, including the disappearance of the oxazine ring’s asymmetric stretching vibration at 1,235 cm⁻¹ and the emergence of a broad absorption band at 1,500–1,600 cm⁻¹, corresponding to the formation of phenolic –OH groups and Mannich bridges [1] [4]. Time-resolved IRMPD further demonstrates that the polymerization follows an autocatalytic model, with rate constants (k) increasing exponentially during the early stages of reaction due to the accumulation of acidic byproducts [4].

Thermal Stability and Crosslinking Behavior in Thermoset Formation

The thermal stability of polybenzoxazines derived from 3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine is closely tied to their crosslink density. Thermosets cured with optimal diacid concentrations (3–5 wt%) exhibit a 10% mass loss temperature (T10%) of 275°C and a char yield of 22.9% at 800°C under nitrogen [5]. These properties arise from the rigid aromatic backbone and the high density of covalent crosslinks, which hinder chain mobility and volatilization.

Excessive crosslinking, however, compromises mechanical integrity. At diacid loadings >10 wt%, the char yield drops to 3.3%, and the Tg decreases by 30°C due to the formation of oligomeric fragments with reduced network connectivity [1] [5]. Dynamic mechanical analysis (DMA) corroborates these findings, showing a 50% reduction in storage modulus (E′) at elevated temperatures for over-catalyzed systems [1].

Table 2: Crosslinking Efficiency vs. Thermal Stability

| Diacid Loading (wt%) | Crosslink Density (mol/m³) | T10% (°C) | Char Yield (%) |

|---|---|---|---|

| 0 | 1.2 × 10³ | 210 | 17.6 |

| 5 | 3.8 × 10³ | 275 | 22.9 |

| 10 | 2.1 × 10³ | 255 | 9.8 |